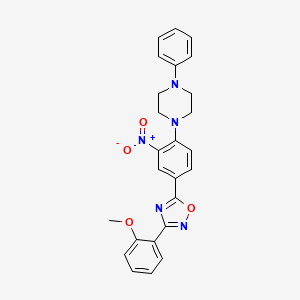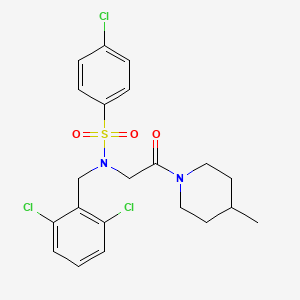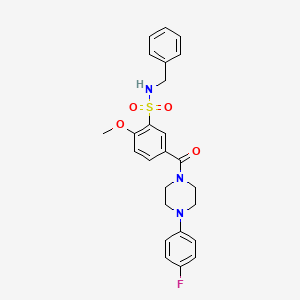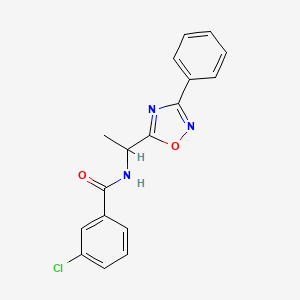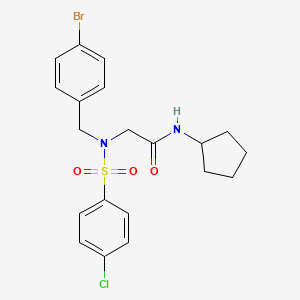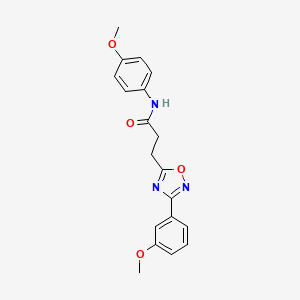
N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for cancer. It has also been investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to have antimicrobial and antifungal properties. In vivo studies have shown that this compound can reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, antimicrobial, and antifungal properties, making it a useful tool for studying these biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound in vivo.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to investigate its potential as a treatment for cancer. In vitro studies have shown promising results, and further studies are needed to determine its efficacy in vivo. Another direction is to study its potential as an anti-inflammatory agent. Inflammation is involved in many diseases, and compounds that can reduce inflammation may have therapeutic potential. Additionally, further studies are needed to determine the safety of this compound in vivo and to optimize its synthesis method to achieve higher yields.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-methoxybenzoyl hydrazide with ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been reported in the literature and has been optimized to achieve high yields of the product.
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-8-6-14(7-9-15)20-17(23)10-11-18-21-19(22-26-18)13-4-3-5-16(12-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUMUZPYEPJMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

